

PROTAC EGFR degrader 7 dosing and administration in mice

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Compound of Interest

Compound Name: PROTAC EGFR degrader 7

Cat. No.: B12408024

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Application Notes and Protocols: PROTAC EGFR Degradar 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. **PROTAC EGFR degrader 7** is a potent and selective degrader of the Epidermal Growth Factor Receptor (EGFR) with L858R/T790M mutations, which are common drivers of resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This molecule recruits the Cereblon (CRBN) E3 ubiquitin ligase to tag the mutant EGFR for proteasomal degradation, offering a promising strategy to overcome TKI resistance. [\[1\]](#)[\[2\]](#)

These application notes provide detailed protocols for the in vivo administration of **PROTAC EGFR degrader 7** in a mouse xenograft model of NSCLC, along with data presentation and visualizations to guide researchers in their preclinical studies.

Data Presentation

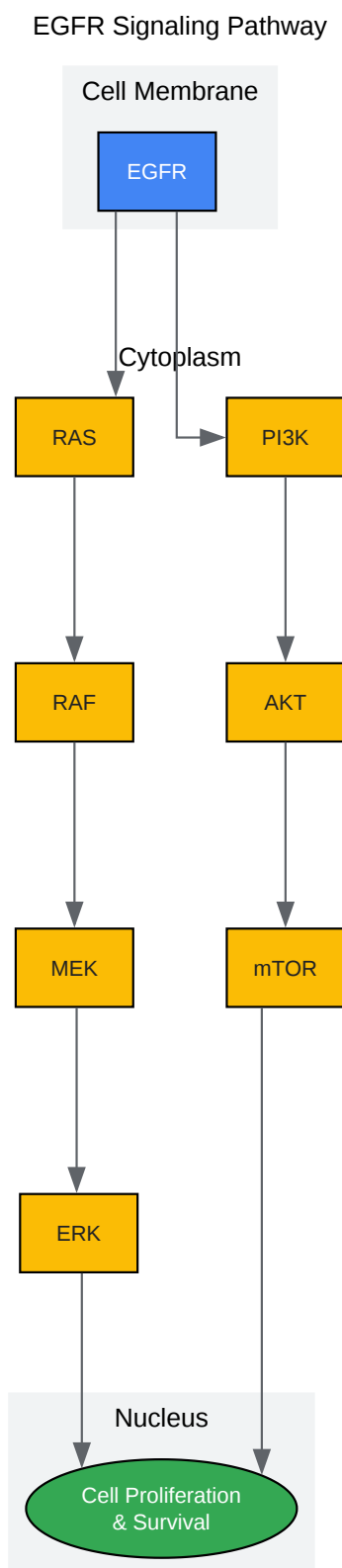
In Vitro and In Vivo Efficacy of PROTAC EGFR Degraders

Parameter	Cell Line	Value	In Vivo Model	Dosing Regimen	Result	Reference
DC50	NCI-H1975 (EGFRL85 8R/T790M)	13.2 nM	-	-	-	[1][2]
IC50	NCI-H1975 (EGFRL85 8R/T790M)	46.82 nM	-	-	-	[2]
Tumor Growth Inhibition (TGI)	-	-	BALB/c mice with NCI-H1975 xenografts	10 mg/kg, IP, once daily for 24 days	63.7%	[2]

Signaling Pathway and Mechanism of Action

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled tumor growth.

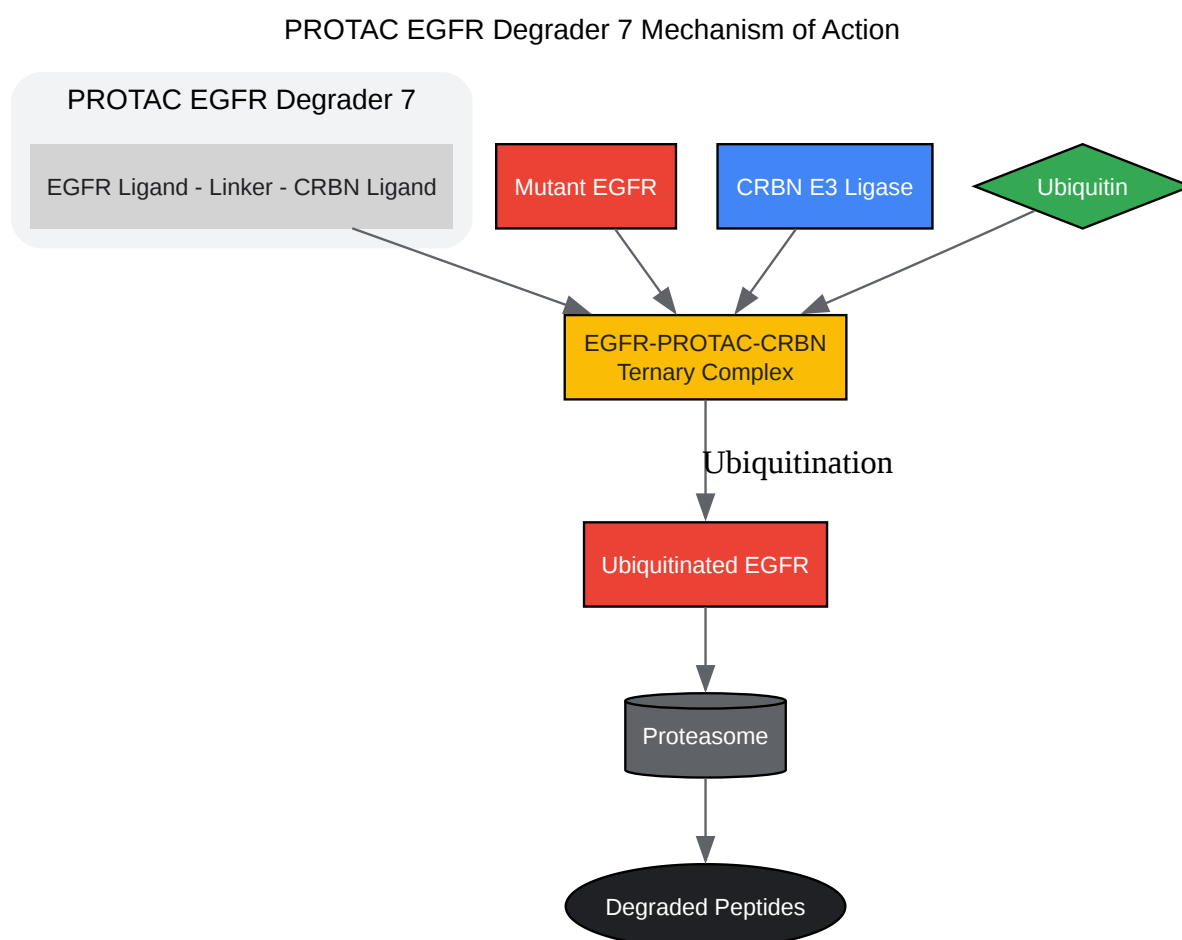


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Caption: Simplified EGFR signaling cascade.

Mechanism of Action of PROTAC EGFR Degradar 7

PROTAC EGFR degrader 7 is a heterobifunctional molecule that simultaneously binds to the mutant EGFR protein and the CRBN E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of EGFR. The poly-ubiquitinated EGFR is then recognized and degraded by the proteasome, effectively removing the oncogenic driver from the cancer cells.



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Caption: PROTAC-mediated degradation of EGFR.

Experimental Protocols

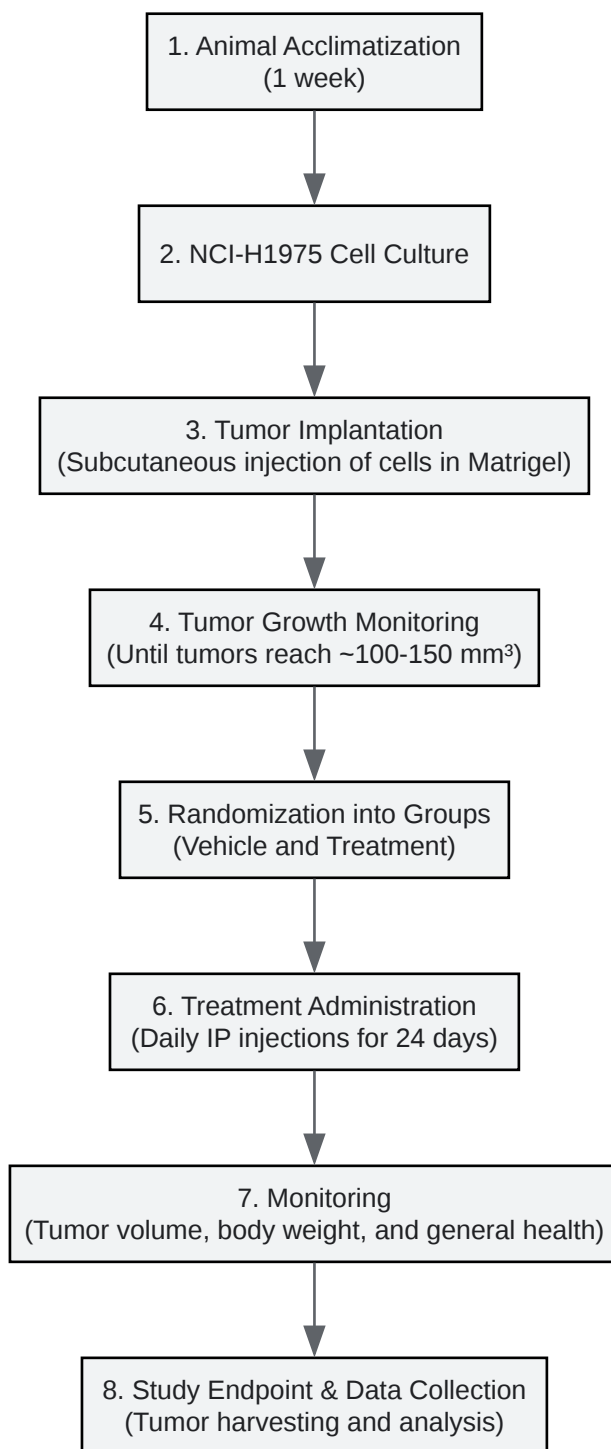
In Vivo Dosing and Administration in a Xenograft Mouse Model

This protocol outlines the procedure for evaluating the in vivo efficacy of **PROTAC EGFR degrader 7** in a subcutaneous NCI-H1975 xenograft mouse model.

Materials:

- **PROTAC EGFR Degrader 7**
- Vehicle solution: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
- NCI-H1975 human non-small cell lung cancer cells
- Female BALB/c nude mice (6-8 weeks old)
- Matrigel
- Sterile PBS
- Syringes and needles (27-30 gauge)
- Calipers
- Animal housing and husbandry equipment

Experimental Workflow:



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Caption: In vivo xenograft study workflow.

Protocol Steps:

- Animal Acclimatization and Husbandry:
 - House female BALB/c nude mice in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.
 - Provide ad libitum access to sterile food and water.
 - Allow mice to acclimatize for at least one week before the start of the experiment.
- Cell Culture and Preparation:
 - Culture NCI-H1975 cells in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
 - Harvest cells during the exponential growth phase using trypsin-EDTA.
 - Wash the cells with sterile PBS and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1×10^7 cells/mL.
- Tumor Implantation:
 - Subcutaneously inject 100 μ L of the cell suspension (containing 1×10^6 cells) into the right flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $\text{Volume} = (L \times W^2) / 2$.
 - Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and vehicle control groups.
- Preparation of Dosing Solution:
 - Prepare the vehicle solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

- Dissolve **PROTAC EGFR degrader 7** in the vehicle solution to a final concentration for a 10 mg/kg dose based on the average body weight of the mice. Prepare this solution fresh daily.
- Administration of **PROTAC EGFR Degradar 7**:
 - Administer the dosing solution or vehicle control to the respective groups via intraperitoneal (IP) injection once daily for 24 consecutive days.
- In-life Monitoring:
 - Continue to measure tumor volume and body weight 2-3 times per week throughout the treatment period.
 - Monitor the general health of the animals daily for any signs of toxicity.
- Study Endpoint and Data Analysis:
 - At the end of the 24-day treatment period, euthanize the mice.
 - Excise the tumors, weigh them, and process them for further analysis (e.g., Western blotting for EGFR levels, immunohistochemistry).
 - Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: $TGI (\%) = [1 - (\text{Average tumor volume of treated group} / \text{Average tumor volume of control group})] \times 100$.

Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

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References

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- 2. medchemexpress.com [medchemexpress.com]
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